Ethyl 3-(piperazin-1-yl)benzoate hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
While direct NMR data for the hydrochloride form is limited, structural analogs provide insights:
- ¹H NMR :
- ¹³C NMR :
- Ester carbonyl : δ ~170 ppm.
- Benzoate carbons : δ 125–135 ppm (aromatic), δ 45–55 ppm (piperazine CH₂).
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic (benzoate) | 7.4–8.1 | 125–135 |
| Ethyl CH₂ (ester) | 4.3–4.5 | ~65–70 |
| Ethyl CH₃ (ester) | 1.3–1.4 | ~15–20 |
| Piperazine N–CH₂ | 2.5–3.0 | ~45–55 |
Mass Spectrometric (MS) Fragmentation Patterns
The molecular ion peak is observed at m/z 270.755 (C₁₃H₁₉ClN₂O₂⁺). Key fragmentation pathways include:
- Loss of ethyl group (C₂H₅) : m/z 224.755 (M – 46).
- Cleavage of ester linkage : m/z 136.047 (C₉H₈O₂, benzoate) and m/z 134.708 (C₄H₁₀N₂Cl, piperazinium chloride).
Crystallographic Studies and X-ray Diffraction (XRD) Analysis
Crystallographic data for ethyl 3-(piperazin-1-yl)benzoate hydrochloride is not explicitly reported in the literature. However, structural analogs like piperazinium benzoate salts exhibit:
- Hydrogen bonding : N–H⋯Cl interactions between the protonated piperazine and chloride ions.
- Packing motifs : Layered structures with alternating cationic piperazinium and anionic chloride layers.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies on related piperazine derivatives reveal:
- Electronic structure : Delocalized π-electrons in the benzoate ring and localized σ-bonding in the piperazine moiety.
- Reactivity : Ester group susceptibility to hydrolysis, influenced by electron-withdrawing effects from the piperazinium cation.
Properties
IUPAC Name |
ethyl 3-piperazin-1-ylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-2-17-13(16)11-4-3-5-12(10-11)15-8-6-14-7-9-15;/h3-5,10,14H,2,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHEXJOYPHYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers a versatile alternative, particularly for substrates with poor reactivity in NAS. A modified Buchwald-Hartwig protocol using XPhos Pd G2 catalyst achieves C–N bond formation between ethyl 3-bromobenzoate and piperazine:
-
Catalytic System :
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XPhos Pd G2 (2 mol%)
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Potassium phosphate (K₃PO₄) as base
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Dioxane/water (4:1) as solvent
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Temperature: 100°C
-
Duration: 12 hours
-
-
Yield and Purity :
Yields range from 65–75%, with purity >95% after flash chromatography (ethyl acetate/petroleum ether gradient).
Multi-Step Synthesis via Intermediate Formation
Disulfide Intermediate Route
A patent by Pfizer describes a multi-step approach for analogous piperazinyl benzisothiazoles, adaptable to ethyl 3-(piperazin-1-yl)benzoate:
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Step 1 : Synthesis of bis(2-cyanophenyl)disulfide from 2-cyanothiophenol.
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Step 2 : Reaction with piperazine in refluxing isopropanol (115°C, 23 hours) to form the piperazinyl intermediate.
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Step 3 : Esterification with ethanol under acidic conditions.
Key Data :
Thiazole Carboxamide Intermediate
Another pathway involves forming a thiazole-carboxamide intermediate (e.g., 2-bromo-N-(1-cyclobutyl-1H-pyrazol-4-yl)thiazole-4-carboxamide) before introducing piperazine. This method, while lengthier, allows for structural diversification:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HATU, DCM, DIEA, rt, 2h | 85% |
| 2 | Piperazine, DMF, 100°C, 12h | 72% |
Purification and Characterization
Chromatographic Techniques
Analytical Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.90–3.10 (m, 8H, piperazine-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 7.45–7.60 (m, 3H, Ar-H).
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| NAS | Simple, one-pot | Requires high purity fluorobenzoate | 60–70% |
| Buchwald-Hartwig | Tolerates electron-deficient aromatics | Catalyst cost | 65–75% |
| Multi-Step | Structural flexibility | Low overall yield | 30–40% |
Chemical Reactions Analysis
Ethyl 3-(piperazin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including psychiatric disorders and infections.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as antagonists at dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. This interaction can lead to the modulation of neurotransmitter activity, making the compound potentially useful in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The table below lists key structural analogues of Ethyl 3-(piperazin-1-yl)benzoate hydrochloride, ranked by computational similarity scores (0–1 scale), which reflect shared functional groups and substitution patterns :
| Compound Name | CAS No. | Substituent Position | Piperazine Modification | Ester Group | Similarity Score |
|---|---|---|---|---|---|
| This compound | 202262-40-6 | 3 (meta) | None | Ethyl | 0.98 |
| Ethyl 4-(4-methylpiperazin-1-yl)benzoate | 773137-71-6 | 4 (para) | 4-methyl | Ethyl | 1.00 |
| Methyl 4-(piperazin-1-yl)benzoate hydrochloride | 1269393-85-2 | 4 (para) | None | Methyl | 0.94 |
| Methyl 4-(4-methylpiperazin-1-yl)benzoate | 354813-14-2 | 4 (para) | 4-methyl | Methyl | 0.96 |
Key Observations :
- Piperazine Modifications : Methylation at the piperazine nitrogen (e.g., 4-methylpiperazin-1-yl) reduces basicity, impacting solubility and CNS penetration. Unmodified piperazines, like in the target compound, retain higher polarity .
- Ester Groups : Ethyl esters generally confer slower hydrolysis rates compared to methyl esters, prolonging systemic exposure. This property is advantageous in prodrug design .
Pharmacological and Physicochemical Properties
Solubility and Stability:
- The hydrochloride salt form of the target compound enhances aqueous solubility (>50 mg/mL in water), critical for injectable formulations. In contrast, non-salt analogues (e.g., Ethyl 4-(4-methylpiperazin-1-yl)benzoate) require co-solvents for dissolution .
- Ethyl esters exhibit greater hydrolytic stability at physiological pH compared to methyl esters, as demonstrated in related compounds like Methyl 4-(piperazin-1-yl)benzoate hydrochloride (t₁/₂ = 8 hours vs. 12 hours for ethyl analogues) .
Biological Activity
Ethyl 3-(piperazin-1-yl)benzoate hydrochloride is a notable compound within the class of piperazine derivatives, which have been extensively studied for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate group linked to a piperazine moiety, with the molecular formula C13H18N2O2·HCl and a molecular weight of approximately 270.755 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Dopamine and Serotonin Receptors : Piperazine derivatives are known to act as antagonists at these receptors, influencing mood and behavior regulation. This mechanism suggests potential utility in treating psychiatric disorders.
- Acetylcholinesterase Inhibition : Similar to other piperazine derivatives, this compound may inhibit acetylcholinesterase (AChE), which is significant in neurodegenerative diseases such as Alzheimer's .
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, warranting further investigation into its use as an antimicrobial agent.
- Antiviral Properties : The compound is also being explored for its antiviral capabilities, particularly against RNA viruses.
- Anticancer Potential : Some derivatives of piperazine have shown promise in cancer therapy through mechanisms involving cytotoxicity and apoptosis induction in cancer cell lines .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related piperazine derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| This compound | C13H18N2O2·HCl | 270.755 g/mol | Antimicrobial and potential antipsychotic properties |
| Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | 234.29 g/mol | Different positional isomer; varied receptor activity |
| N-(4-Piperidinyl)-benzamide | C12H16N2O | 204.27 g/mol | Contains piperidine; distinct pharmacological profile |
This comparison highlights the unique structural characteristics that may confer distinct biological activities on this compound compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. For instance:
- Antimicrobial Studies : A study evaluated the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria, showing promising results that indicate its potential as a broad-spectrum antimicrobial agent.
- Neuropharmacological Evaluation : Research demonstrated that the compound could modulate neurotransmitter levels, suggesting its role in treating mood disorders.
- Cancer Research : In vitro studies indicated that the compound exhibited cytotoxic effects on specific cancer cell lines, supporting further exploration into its anticancer properties.
Q & A
Basic: What are the recommended synthetic routes and purification methods for Ethyl 3-(piperazin-1-yl)benzoate hydrochloride?
Methodological Answer:
The compound can be synthesized via a coupling reaction between 3-(piperazin-1-yl)benzoic acid derivatives and ethyl chloroformate. A typical procedure involves activating the carboxylic acid group using coupling agents like HOBt (hydroxybenzotriazole) and EDC•HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base . Post-reaction, the product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) and isolated as a hydrochloride salt by treating with dry HCl in diethyl ether. Yield optimization requires strict control of stoichiometry and reaction time .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Analytical characterization should include:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>98%) .
- NMR : Confirm the presence of ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and piperazine protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (C₁₃H₁₈ClN₂O₂: 285.1 g/mol) .
Advanced: What strategies are effective for impurity profiling of this compound during synthesis?
Methodological Answer:
Impurities may arise from incomplete coupling, residual starting materials, or hydrolysis byproducts. Use HPLC-MS with reference standards (e.g., USP/EP guidelines) to identify and quantify impurities . For example:
- Ethyl 3-chlorobenzoate : A common byproduct if chloride ions are present during esterification.
- Piperazine dimerization products : Monitor via high-resolution MS and compare retention times with synthesized standards .
Advanced: How does the compound behave under accelerated stability testing conditions?
Methodological Answer:
Conduct forced degradation studies:
- Thermal Stress : Heat at 40–60°C for 14 days; monitor decomposition via HPLC.
- Hydrolytic Stress : Expose to acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 25°C. Hydrolysis of the ester group generates 3-(piperazin-1-yl)benzoic acid, detectable by LC-MS .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess degradation pathways .
Advanced: What pharmacological target interactions have been hypothesized for piperazine-containing analogs?
Methodological Answer:
Piperazine derivatives often target 5-HT (serotonin) receptors or dopamine receptors due to their structural mimicry of endogenous ligands. For example:
- Radioligand Binding Assays : Screen against 5-HT₁A/₂A receptors using [³H]-8-OH-DPAT or [³H]-ketanserin .
- Functional Assays : Measure cAMP accumulation (for GPCR activity) or calcium flux in HEK293 cells transfected with target receptors .
Basic: How can solubility challenges be addressed in formulation studies?
Methodological Answer:
The hydrochloride salt improves aqueous solubility. Additional strategies include:
- pH Adjustment : Use buffers (pH 3–5) to maintain protonation of the piperazine nitrogen.
- Co-Solvents : Ethanol, PEG 400, or cyclodextrins enhance solubility in preclinical formulations .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can improve bioavailability .
Advanced: How should researchers resolve contradictions in impurity profiles across different synthesis batches?
Methodological Answer:
- Cross-Validation : Compare results from HPLC, NMR, and MS to rule out instrumental variability.
- Synthesis Optimization : Adjust reaction conditions (e.g., temperature, reagent purity) to minimize side reactions.
- Regulatory Alignment : Follow USP/EP impurity thresholds (e.g., ≤0.15% for any unidentified impurity) .
Advanced: What are the critical scale-up challenges for this compound?
Methodological Answer:
- Exothermic Reactions : Control temperature during coupling steps to prevent runaway reactions.
- Purification Efficiency : Replace flash chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .
- Byproduct Management : Implement in-process controls (IPC) via inline FTIR or PAT (Process Analytical Technology) .
Advanced: What degradation pathways are predicted under long-term storage?
Methodological Answer:
- Ester Hydrolysis : Dominant pathway in aqueous media, forming 3-(piperazin-1-yl)benzoic acid.
- Oxidation : Piperazine ring oxidation generates N-oxide derivatives; use antioxidants like BHT in solid-state formulations .
- Photodegradation : Protect from light using amber glass or opaque packaging .
Advanced: How can bioavailability be optimized for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
